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  • Product: 2-(Bromomethyl)-5-phenyl-1,3-oxazole
  • CAS: 14372-43-1

Core Science & Biosynthesis

Foundational

2-(Bromomethyl)-5-phenyl-1,3-oxazole chemical structure and properties

An In-Depth Technical Guide to 2-(Bromomethyl)-5-phenyl-1,3-oxazole: A Versatile Intermediate in Modern Synthesis Abstract This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-phenyl-1,3-oxazole, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Bromomethyl)-5-phenyl-1,3-oxazole: A Versatile Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-phenyl-1,3-oxazole, a pivotal heterocyclic intermediate in organic synthesis and medicinal chemistry. The document delineates its core chemical structure, physicochemical properties, and spectroscopic profile. We explore its synthesis, inherent reactivity—dominated by the labile bromomethyl group—and its significant applications as a foundational building block for pharmacologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic utilization of this compound, grounded in authoritative references and detailed experimental considerations.

Introduction: The Strategic Importance of the Oxazole Scaffold

The 1,3-oxazole ring is a prominent pharmacophore found in a multitude of biologically active natural products and synthetic compounds.[1][2] Its presence often confers favorable metabolic stability, lipophilicity, and crucial binding interactions with biological targets.[3] Oxazole derivatives have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, antiproliferative, and analgesic properties.[1][4]

Within this valuable class of compounds, 2-(Bromomethyl)-5-phenyl-1,3-oxazole stands out as a particularly strategic synthetic intermediate.[3] Its structure combines the stable, aromatic 5-phenyloxazole core with a highly reactive bromomethyl group at the 2-position. This "activated" handle provides a direct and efficient anchor point for nucleophilic substitution, enabling the facile introduction of the phenyloxazole moiety into a diverse array of molecular architectures. This guide serves as a senior-level resource, detailing the essential knowledge required to effectively handle, characterize, and strategically deploy this versatile building block in research and development settings.

Chemical Structure and Physicochemical Properties

The functionality of 2-(Bromomethyl)-5-phenyl-1,3-oxazole is a direct consequence of its hybrid structure: an aromatic core that provides stability and a reactive side chain that invites chemical modification.

  • 1,3-Oxazole Ring: A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This core is generally stable under various reaction conditions.[5]

  • 5-Phenyl Group: The phenyl substituent at the C5 position contributes to the molecule's overall stability through resonance.

  • 2-Bromomethyl Group: The key to the molecule's synthetic utility. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3]

Caption: Chemical Structure of 2-(Bromomethyl)-5-phenyl-1,3-oxazole.

Physicochemical Data Summary

The following table summarizes the core properties of the compound, essential for experimental design and safety assessments.

PropertyValueReference
IUPAC Name 2-(bromomethyl)-5-phenyl-1,3-oxazole[6]
Molecular Formula C₁₀H₈BrNO[6]
Molecular Weight 238.08 g/mol [6]
Monoisotopic Mass 236.97893 Da[6]
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(O2)CBr[6]
InChI Key FVGRNEHKHQIBEU-UHFFFAOYSA-N[6]
Appearance Expected to be a solid (Varies by purity)[7]
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate).[3]

Spectroscopic Profile

  • ¹H NMR: The most characteristic signal is a singlet for the bromomethyl protons (-CH₂Br), expected to appear in the range of δ 4.5-5.0 ppm. The protons of the phenyl group will appear in the aromatic region (δ 7.2-8.0 ppm), and the proton on the oxazole ring (at C4) will likely be a singlet further downfield.

  • ¹³C NMR: The carbon of the bromomethyl group (-CH₂Br) will be a key indicator. The spectrum will also show distinct signals for the carbons of the oxazole ring and the phenyl group. The C2, C4, and C5 carbons of the oxazole ring typically resonate at approximately 161, 125, and 151 ppm, respectively, though these values are influenced by substituents.[8]

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of the compound's elemental composition.[9]

Synthesis and Purification

The synthesis of 2-(bromomethyl)-5-phenyl-1,3-oxazole typically involves the cyclization of a suitable precursor. A common and effective strategy is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[5] A plausible modern approach would adapt this by using bromoacetamide and 2-bromoacetophenone.

G start Starting Materials (e.g., 2-Bromoacetophenone, Bromoacetamide) reaction Cyclization Reaction (Dehydrating Agent, Heat) start->reaction 1. React workup Aqueous Workup (Quenching, Extraction) reaction->workup 2. Isolate purification Purification (Column Chromatography / Recrystallization) workup->purification 3. Purify product Final Product: 2-(Bromomethyl)-5-phenyl-1,3-oxazole purification->product 4. Characterize

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Protocol (Illustrative)

This protocol outlines a representative synthetic procedure. Causality: The choice of a strong dehydrating agent is critical to drive the cyclization and formation of the oxazole ring. The purification method is chosen to remove unreacted starting materials and byproducts.

  • Reaction Setup: To a solution of 2-bromoacetophenone in a suitable solvent (e.g., toluene), add an equimolar amount of bromoacetamide.

  • Cyclization: Add a dehydrating agent (e.g., phosphorus oxychloride or concentrated sulfuric acid) dropwise at a controlled temperature. Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[10]

Chemical Reactivity and Mechanistic Insights

The synthetic power of 2-(Bromomethyl)-5-phenyl-1,3-oxazole is overwhelmingly dictated by the reactivity of the C-Br bond. It is an excellent substrate for Sₙ2 reactions.

Nucleophilic Substitution

The compound readily reacts with a wide range of nucleophiles. This reactivity is enhanced because bromide is a very good leaving group, and the resulting transition state is stabilized. This makes it a more reactive alkylating agent than its chloro-methyl counterpart.[3]

  • With Amines: Forms 2-(aminomethyl)-5-phenyl-1,3-oxazoles.

  • With Thiols: Yields 2-(thiomethyl) derivatives.

  • With Alkoxides: Produces 2-(alkoxymethyl) ethers.

  • With Carbanions: Allows for C-C bond formation, crucial for extending carbon chains, as seen in the synthesis of the NSAID Oxaprozin.[11]

G cluster_products Parallel Synthesis start 2-(Bromomethyl)- 5-phenyl-1,3-oxazole prod1 Derivative A start->prod1 prod2 Derivative B start->prod2 prod3 Derivative C start->prod3 nuc1 Nucleophile A (e.g., Amine) nuc1->prod1 + nuc2 Nucleophile B (e.g., Thiol) nuc2->prod2 + nuc3 Nucleophile C (e.g., Carbanion) nuc3->prod3 + library Compound Library prod1->library prod2->library prod3->library screen Biological Screening (e.g., Anticancer Assay) library->screen

Caption: Workflow for generating a chemical library for drug discovery.

Safety, Handling, and Storage

As a reactive alkylating agent, 2-(Bromomethyl)-5-phenyl-1,3-oxazole requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from analogous brominated heterocyclic compounds should inform handling procedures. [12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [12]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. [12]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases. [12]* First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist. [13]

Conclusion

2-(Bromomethyl)-5-phenyl-1,3-oxazole is a high-value synthetic intermediate whose utility is rooted in the predictable and efficient reactivity of its bromomethyl group. It provides a robust platform for introducing the medicinally relevant 5-phenyloxazole scaffold into new molecular entities. For researchers in drug discovery and synthetic chemistry, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics and complex organic molecules.

References

  • Chemsrc. (2025). 2-[4-(bromomethyl)phenyl]-5-phenyl-1,3-oxazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(bromomethyl)-5-phenyl-1,3-oxazole. Retrieved from [Link]

  • ChemSynthesis. (2025). 5-(bromomethyl)-2-methyl-1,3-oxazole. Retrieved from [Link]

  • Popova, N. A., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Popova, N. A., et al. (1997). Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles. Chemistry of Heterocyclic Compounds.
  • Al-Amiery, A. A. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from [Link]

  • Oniga, S., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. Retrieved from [Link]

  • Shindy, H. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE.
  • Shang, X-F., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Retrieved from [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Matrix Fine Chemicals. (n.d.). 4-(BROMOMETHYL)-5-METHYL-3-PHENYL-1,2-OXAZOLE. Retrieved from [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole. Retrieved from [Link]

Sources

Exploratory

The Alpha-Bromomethyl Oxazole Moiety: A Keystone for Synthetic Innovation and Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electroni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1][2][3] Among the diverse array of functionalized oxazoles, α-bromomethyl derivatives have emerged as exceptionally versatile and reactive intermediates. The strategic placement of a bromomethyl group on the oxazole core transforms the heterocycle into a potent electrophilic building block, enabling a vast range of synthetic transformations. This guide provides an in-depth exploration of the reactivity profile of α-bromomethyl oxazoles, moving beyond a simple recitation of reactions to explain the underlying principles that govern their synthetic utility. We will delve into their synthesis, explore the causality behind experimental choices in their key reactions, and present field-proven protocols to empower researchers in leveraging these powerful synthons for the development of novel therapeutics and advanced materials.

Strategic Synthesis of α-Bromomethyl Oxazoles

The accessibility of α-bromomethyl oxazoles is paramount to their widespread application. Several robust synthetic strategies have been developed, each with distinct advantages depending on the desired substitution pattern and scale.

Continuous-Flow Synthesis via Vinyl Azides

A modern and efficient approach involves the thermal rearrangement of vinyl azides to 2H-azirines. These strained intermediates are then trapped in-situ by bromoacetyl bromide in a continuous-flow setup. This method is notable for its safety, scalability, and ability to generate 2-(bromomethyl)oxazoles that can be immediately used in subsequent reactions.[4][5] The flow process avoids the isolation of potentially unstable intermediates, a hallmark of a self-validating and trustworthy protocol.

Experimental Protocol: Continuous-Flow Synthesis of 2-(Bromomethyl)-5-phenyloxazole

Objective: To synthesize 2-(bromomethyl)-5-phenyloxazole from the corresponding vinyl azide precursor using a continuous-flow reactor.

Materials:

  • (E)-(2-azidovinyl)benzene (1a) solution in acetone (0.2 M)

  • Bromoacetyl bromide (1.2 equiv.)

  • Perfluoroalkoxy (PFA) coil reactor (10 mL)

  • Syringe pumps (2)

  • T-mixer

  • Back-pressure regulator (BPR)

  • Collection flask

Procedure:

  • Set up the continuous-flow system as illustrated in the workflow diagram below. The PFA coil reactor is immersed in a heating bath set to 150 °C.

  • Pump the solution of (E)-(2-azidovinyl)benzene (1a) in acetone through the first inlet at a defined flow rate.

  • Simultaneously, pump a solution of bromoacetyl bromide in acetone through the second inlet. The flow rates are adjusted to ensure a 1:1.2 molar ratio upon mixing in the T-mixer.

  • The combined stream passes through the heated PFA coil, where the thermolysis of the vinyl azide to the azirine and subsequent ring expansion with bromoacetyl bromide occurs.

  • The product stream exits the reactor, passes through the BPR, and is collected in a flask cooled in an ice bath.

  • The collected solution containing the crude 2-(bromomethyl)oxazole can be used directly for subsequent reactions or purified by column chromatography on silica gel.[5]

Visualization: Workflow for Continuous-Flow Synthesis

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection reagent1 Vinyl Azide (1a) in Acetone mixer T-Mixer reagent1->mixer Syringe Pump 1 reagent2 Bromoacetyl Bromide in Acetone reagent2->mixer Syringe Pump 2 reactor Heated PFA Coil (150 °C) mixer->reactor Combined Stream bpr Back-Pressure Regulator reactor->bpr Reaction Output collection Product Stream (Crude 6a) bpr->collection

Caption: Continuous-flow synthesis of 2-(bromomethyl)oxazoles.

Classical Ring-Closure Methodologies
  • Bredereck Reaction: This efficient method involves reacting α-haloketones with amides to form 2,4-disubstituted oxazoles.[6] It offers a clean and economical route, though the scope can be limited by the availability of the starting materials.

  • From Benzoin Esters: The reaction of a benzoin ester (e.g., chloroacetyl ester of benzoin) with ammonium acetate in acetic acid provides a reliable pathway to 2-(halomethyl)-4,5-diaryloxazoles.[7] The corresponding 2-(bromomethyl) analogue can be synthesized similarly, offering a more reactive handle for subsequent transformations.[7]

The Core Reactivity: Nucleophilic Substitution

The defining characteristic of α-bromomethyl oxazoles is their high susceptibility to nucleophilic attack. The electron-withdrawing nature of the oxazole ring significantly enhances the electrophilicity of the methylene carbon, making the bromide an excellent leaving group.[8] This reactivity profile enables the facile introduction of a wide array of functional groups.

Visualization: General Mechanism of Nucleophilic Substitution

Caption: SN2 mechanism for nucleophilic substitution on α-bromomethyl oxazoles.

Scope of Nucleophiles

The versatility of α-bromomethyl oxazoles is demonstrated by their successful reaction with a broad spectrum of nucleophiles. This reliability is the foundation of their role as trustworthy synthetic intermediates.

Nucleophile TypeExample NucleophileReagent ExampleProduct TypeApplication ExampleReference
Nitrogen Primary/Secondary AmineR-NH₂2-(Aminomethyl)oxazoleChiral amine synthesis[7]
Oxygen PhenoxideAr-ONa2-(Alkoxymethyl)oxazoleAnti-inflammatory agents[7]
Sulfur ThiophenoxideAr-SNa2-(Thiomethyl)oxazoleFurther functionalization[7]
Carbon Malonate AnionNaH / Diethyl malonateC-Alkylated OxazoleSynthesis of Oxaprozin[6][7]
Azide Sodium AzideNaN₃2-(Azidomethyl)oxazoleClick chemistry precursors[5][7]
Experimental Protocol: Synthesis of 2-(Azidomethyl)-4,5-diphenyloxazole

Objective: To demonstrate a standard nucleophilic substitution by converting a 2-(bromomethyl)oxazole into its corresponding azide, a versatile precursor for "click" chemistry.

Materials:

  • 2-(Bromomethyl)-4,5-diphenyloxazole (1.0 equiv.)

  • Sodium azide (NaN₃, 1.3 equiv.)

  • Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer

  • Water bath

Procedure:

  • In a round-bottom flask, dissolve 2-(bromomethyl)-4,5-diphenyloxazole in a minimal amount of DMF.

  • Add sodium azide to the solution. The choice of a slight excess of NaN₃ ensures the reaction proceeds to completion.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Upon completion (typically 2-4 hours), pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-(azidomethyl)-4,5-diphenyloxazole by column chromatography on silica gel.[5][7]

Advanced Applications: Palladium-Catalyzed Cross-Coupling

While nucleophilic substitution is their primary reactivity mode, the C(sp³)-Br bond of α-bromomethyl oxazoles can also participate in transition metal-catalyzed cross-coupling reactions. This opens a pathway to construct complex molecular architectures that are otherwise difficult to access.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. Using an α-bromomethyl oxazole as the electrophilic partner allows for the direct coupling with arylboronic acids, forging a C(sp³)-C(sp²) bond and attaching the oxazole-methyl moiety to various aromatic systems.[9] This strategy is particularly valuable in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. A recent development has shown that building blocks like 4-bromomethyl-2-chlorooxazole can be selectively coupled at the more reactive 4-bromomethyl position, leaving the 2-chloro position available for subsequent transformations.[10]

Visualization: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-Pd(II)-X) Pd0->OxAdd 1 Transmetal Transmetalation (R-Pd(II)-R') OxAdd->Transmetal 2 RedElim Reductive Elimination Transmetal->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reactant1 R-X (Oxazole-CH2-Br) Reactant1->OxAdd Reactant2 R'-B(OH)2 (Arylboronic Acid) Reactant2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

Objective: To couple 2-bromomethyl-4,5-diphenyl-oxazole with an arylboronic acid to form a 2-(arylmethyl)-4,5-diphenyl-oxazole derivative.

Materials:

  • 2-Bromomethyl-4,5-diphenyl-oxazole (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask and inert gas (Argon or Nitrogen) line

Procedure:

  • To a dry Schlenk flask, add the 2-bromomethyl-4,5-diphenyl-oxazole, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This step is critical to prevent oxidation of the palladium(0) catalyst.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the target temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Perform an aqueous workup by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylmethyl)-4,5-diphenyl-oxazole.[9]

Field-Proven Impact: From Bench to Bedside

The synthetic transformations enabled by α-bromomethyl oxazoles are not merely academic exercises; they are instrumental in the creation of high-value molecules.

  • Anti-Inflammatory Drugs: The synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), can be concisely achieved using a 2-(bromomethyl)oxazole analogue in a key malonate alkylation step.[7] This demonstrates the power of this building block in constructing established pharmaceutical agents.

  • Anticancer Therapeutics: Many potent anticancer agents feature the 4,5-diphenyloxazole core.[8] The 2-(bromomethyl) derivative serves as a crucial starting material to introduce various side chains that modulate the compound's ability to inhibit tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[8]

Conclusion

Alpha-bromomethyl oxazoles are far more than simple alkylating agents. They are precision tools that offer a reliable and versatile entry point into a rich chemical space. Their predictable reactivity in nucleophilic substitutions and their expanding role in cross-coupling reactions underscore their importance as foundational building blocks. For the medicinal chemist, they provide a robust platform for generating diverse molecular libraries. For the process chemist, their amenability to modern synthetic techniques like continuous flow offers a scalable and safe pathway to key intermediates. By understanding the principles that govern their reactivity, researchers can fully exploit the synthetic power of α-bromomethyl oxazoles to drive innovation in drug discovery and beyond.

References

  • Rossa, G. R., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Parr, B. T., et al. (Year not available). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Source not specified. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles. Available at: [Link]

  • Bracken, C., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pharmaguideline. (Year not available). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. International Journal of Advanced Chemical Science and Applications. Available at: [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles. Available at: [Link]

  • ResearchGate. (2010). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Available at: [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (Year not available). A comprehensive review on biological activities of oxazole derivatives. Available at: [Link]

  • ResearchGate. (Year not available). Chemistry and Pharmacological Applications of 1,3-Oxazoles. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(Bromomethyl)-5-phenyl-1,3-oxazole via Wohl-Ziegler Bromination

Introduction: Strategic Bromination of a Privileged Heterocycle The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its presence in nume...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Bromination of a Privileged Heterocycle

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its presence in numerous biologically active compounds. The functionalization of this heterocyclic system is of paramount importance for the development of novel molecular entities. The methyl group at the 2-position of the oxazole ring presents a strategic handle for synthetic elaboration, behaving analogously to a benzylic position due to the influence of the adjacent heteroatoms. This reactivity allows for selective radical halogenation, providing a versatile intermediate for further chemical transformations.

The Wohl-Ziegler reaction is a powerful and reliable method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][2] This protocol details the application of the Wohl-Ziegler bromination to 2-methyl-5-phenyl-1,3-oxazole, a reaction that proceeds via a free-radical chain mechanism to selectively install a bromine atom on the 2-methyl group.[3][4] The resulting 2-(bromomethyl)-5-phenyl-1,3-oxazole is a highly valuable building block for the synthesis of more complex molecules through nucleophilic substitution reactions.[1][5]

This guide provides a comprehensive, step-by-step protocol for this transformation, grounded in established principles of radical chemistry and tailored for researchers in organic synthesis and drug development.

Reaction Principle and Causality

The Wohl-Ziegler bromination operates through a radical chain reaction initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN).[6][7] The generated radicals abstract a hydrogen atom from the 2-methyl group of the oxazole, forming a resonance-stabilized radical intermediate. This stabilization is key to the selectivity of the reaction. N-bromosuccinimide serves as a constant, low-concentration source of molecular bromine (Br₂), which then reacts with the oxazole radical to form the desired brominated product and a bromine radical that propagates the chain reaction.[8][9] The use of NBS is crucial as it prevents high concentrations of Br₂ that could lead to undesirable side reactions, such as electrophilic addition to the phenyl ring.

The choice of a non-polar solvent, such as carbon tetrachloride (historically) or a safer alternative like cyclohexane or trifluorotoluene, is critical to the success of the reaction.[1][8] These solvents are poor at solvating ions, thus disfavoring ionic reaction pathways.

Materials and Equipment

Reagent/Material Grade Supplier Notes
2-methyl-5-phenyl-1,3-oxazoleReagentCommercially Available---
N-Bromosuccinimide (NBS)ReagentCommercially AvailableShould be recrystallized from water if it appears yellow due to the presence of Br₂.
Azobisisobutyronitrile (AIBN)ReagentCommercially AvailableHandle with care; it is a potential explosive and should be stored properly.[6]
CyclohexaneAnhydrousCommercially AvailableA safer alternative to carbon tetrachloride.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor work-up and chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) Solution---Prepared in-houseFor work-up.
Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution---Prepared in-houseFor quenching excess bromine.
Brine (Saturated NaCl solution)---Prepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware

Experimental Protocol

Step 1: Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5-phenyl-1,3-oxazole (1.0 eq).

  • Dissolve the starting material in anhydrous cyclohexane (approximately 10-20 mL per gram of starting material).

  • Add N-bromosuccinimide (NBS) (1.1 eq). Note: It is crucial to use freshly recrystallized NBS for optimal results.

  • Add the radical initiator, azobisisobutyronitrile (AIBN) (0.1 eq).

  • Fit the flask with a reflux condenser and place it under an inert atmosphere (nitrogen or argon).

Rationale: The use of an inert atmosphere prevents side reactions with atmospheric oxygen, which can interfere with radical processes. Anhydrous conditions are important to avoid hydrolysis of NBS and the product.[7]

Step 2: Reaction Execution and Monitoring
  • Heat the reaction mixture to reflux (approximately 81°C for cyclohexane) with vigorous stirring.

  • The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of hexane and ethyl acetate.

  • The reaction is generally complete within 2-4 hours. Completion is often indicated by the consumption of the starting material and the formation of a single major product spot on the TLC plate. Succinimide, a byproduct of the reaction, is insoluble in cyclohexane and will float on top of the reaction mixture, providing a visual cue of reaction progress.[8]

Rationale: Refluxing provides the necessary thermal energy to initiate the decomposition of AIBN into radicals, thus starting the chain reaction.[6] Careful monitoring prevents over-bromination or decomposition of the product.

Step 3: Work-up and Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the insoluble succinimide. Wash the collected solid with a small amount of cold cyclohexane.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium thiosulfate solution (to quench any remaining Br₂).

    • Saturated sodium bicarbonate solution (to neutralize any acidic byproducts like HBr).

    • Water.

    • Brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Rationale: The aqueous work-up is designed to remove unreacted reagents, byproducts, and impurities. The sodium thiosulfate wash is a critical step to eliminate any residual bromine, which can complicate purification and product stability.

Step 4: Purification
  • The crude product, which is often a yellow to orange oil or solid, should be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(bromomethyl)-5-phenyl-1,3-oxazole as a solid.

Rationale: Flash chromatography is a standard and effective method for purifying organic compounds. The choice of eluent is crucial for achieving good separation of the product from any remaining starting material or byproducts.

Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect a singlet for the -CH₂Br protons around δ 4.5-4.7 ppm. The aromatic protons of the phenyl group will appear in the region of δ 7.3-7.8 ppm.

  • ¹³C NMR (CDCl₃): The bromomethyl carbon (-CH₂Br) is expected to appear around δ 25-30 ppm. Signals for the oxazole ring carbons and the phenyl ring carbons will also be present in their characteristic regions.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₁₀H₈BrNO). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.

Visualizing the Workflow

Wohl_Ziegler_Bromination Start 1. Reaction Setup - 2-methyl-5-phenyl-1,3-oxazole - NBS, AIBN - Anhydrous Cyclohexane Reaction 2. Reaction - Reflux (81°C) - 2-4 hours - Monitor by TLC/GC-MS Start->Reaction Heat Workup 3. Work-up - Cool and filter - Aqueous washes (Na₂S₂O₃, NaHCO₃, H₂O, Brine) - Dry and concentrate Reaction->Workup Reaction Complete Purification 4. Purification - Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Crude Product Product Pure 2-(bromomethyl)-5-phenyl-1,3-oxazole Purification->Product

Caption: Workflow for the Wohl-Ziegler Bromination of 2-methyl-5-phenyl-1,3-oxazole.

Troubleshooting

Issue Potential Cause Solution
Low or no conversion - Inactive AIBN.- Wet solvent or reagents.- Use a fresh batch of AIBN.- Ensure all glassware is oven-dried and use anhydrous solvent.
Formation of multiple products - Over-bromination (dibromination).- Reaction with the phenyl ring.- Use no more than 1.1 equivalents of NBS.- Monitor the reaction closely and stop it once the starting material is consumed.
Product decomposition - Prolonged heating.- Presence of acid.- Do not exceed the recommended reaction time.- Ensure the work-up includes a bicarbonate wash to neutralize any HBr.

Safety Precautions

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[8][10]

  • Azobisisobutyronitrile (AIBN): Flammable solid and can decompose explosively upon heating.[6] Store in a cool, dry place away from heat and light. Handle with non-sparking tools.

  • Cyclohexane: Flammable liquid. Handle in a fume hood away from ignition sources.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.

  • General: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Wohl–Ziegler reaction. In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Azobisisobutyronitrile. In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Wohl-Ziegler Bromination. Grokipedia. Retrieved February 22, 2024, from [Link]

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry: A Detailed Overview. (2025). BenchChem.
  • Singh, et al. (Year). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal Name, Volume(Issue), pages.
  • N-Bromosuccinimide. In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI.
  • Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(12), 1899–1904.
  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018, February 23). PubMed Central (PMC).
  • NBS (N-Bromosuccinimide) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018, February 23). Beilstein Journal of Organic Chemistry.
  • A more sustainable Wohl–Ziegler bromination: Versatile derivatization of unsaturated FAMEs and synthesis of renewable polyamides. (n.d.).
  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022, October 25). YouTube.
  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.
  • The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. (2025). BenchChem.

Sources

Application

Application Note: Strategic Utilization of 2-(Bromomethyl)-5-phenyl-1,3-oxazole in the Synthesis of Oxaprozin Analogues

Executive Summary This technical guide details the application of 2-(bromomethyl)-5-phenyl-1,3-oxazole (Compound 1 ) as a pivotal electrophilic scaffold for generating analogues of Oxaprozin (Daypro®). While Oxaprozin it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-(bromomethyl)-5-phenyl-1,3-oxazole (Compound 1 ) as a pivotal electrophilic scaffold for generating analogues of Oxaprozin (Daypro®). While Oxaprozin itself is a 4,5-diphenyl substituted oxazole, the specific utilization of the 5-phenyl (monophenyl) variant allows researchers to synthesize 4-desphenyl analogues . These analogues are critical for Structure-Activity Relationship (SAR) studies, specifically for evaluating the role of the 4-phenyl ring in lipophilicity (


), Cyclooxygenase (COX) selectivity, and metabolic stability.

This guide provides validated protocols for the Malonic Ester Synthesis route, offering a modular platform to introduce diversity at the propionic acid tail (


-substitution) while modifying the heterocyclic core.

Chemical Profile & Critical Safety Protocols

The bromomethyl moiety is highly reactive and prone to hydrolysis. Proper handling is non-negotiable for experimental success.

PropertySpecification
IUPAC Name 2-(bromomethyl)-5-phenyl-1,3-oxazole
Molecular Weight 238.08 g/mol
Appearance Yellowish solid or oil (purity dependent)
Reactivity Potent electrophile (

active); Lachrymator
Storage

under Argon; Desiccated
Safety Warning (Lachrymator)

Compound 1 acts as a benzylic-type halide and is a potent lachrymator and skin irritant.

  • Engineering Control: All operations must be performed in a high-efficiency fume hood.

  • Decontamination: Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to degrade the alkyl bromide.

Synthetic Logic & Pathway Design

The transformation of the bromomethyl intermediate into an Oxaprozin analogue relies on a three-stage sequence: Alkylation


 Hydrolysis 

Decarboxylation
.[1][2]
Pathway Diagram: Modular Assembly of Analogues

OxaprozinSynthesis Start 2-(bromomethyl)-5-phenyl-1,3-oxazole (Electrophile) Inter1 Diester Intermediate Start->Inter1 Alkylation (SN2) Reagent Diethyl Malonate (Nucleophile) Reagent->Inter1 NaH, THF 0°C to RT Inter2 Dicarboxylic Acid Inter1->Inter2 NaOH, EtOH/H2O Reflux (Hydrolysis) Product Oxaprozin Analogue (3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid) Inter2->Product HCl, Heat (-CO2 Decarboxylation)

Figure 1: The modular synthesis pathway converting the bromomethyl scaffold into the propionic acid pharmacophore.

Detailed Experimental Protocols

Protocol A: Quality Control of the Starting Material

Why this matters: Bromomethyl oxazoles degrade to hydroxymethyl derivatives upon exposure to atmospheric moisture. Using degraded starting material leads to low yields in the alkylation step.

  • TLC Check: Elute with Hexanes:EtOAc (8:1). The bromide (

    
    ) should be distinct from the alcohol (
    
    
    
    ) and the methyl precursor.
  • Purification (if necessary): Rapid filtration through a short pad of neutral alumina (Grade III) using anhydrous dichloromethane. Do not use silica gel for prolonged periods as the acidity can promote hydrolysis.

Protocol B: The Malonic Ester Synthesis (Chain Extension)

This protocol yields 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid .

Step 1: Enolate Formation & Alkylation

Reagents: Sodium Hydride (60% dispersion, 1.1 equiv), Diethyl Malonate (1.1 equiv), THF (anhydrous).

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and N2 inlet.

  • Deprotonation: Suspend NaH (440 mg, 11 mmol) in THF (20 mL) at

    
    . Add Diethyl Malonate (1.76 g, 11 mmol) dropwise over 15 minutes.
    
    • Observation: Evolution of

      
       gas. Stir for 30 min at 
      
      
      
      until bubbling ceases and the solution becomes clear/viscous.
  • Alkylation: Dissolve 2-(bromomethyl)-5-phenyl-1,3-oxazole (2.38 g, 10 mmol) in THF (10 mL). Add this solution dropwise to the enolate at

    
    .
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: TLC should show consumption of the bromide.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
    • Result: Crude diester (Yellow oil).

Step 2: Hydrolysis & Decarboxylation

Reagents: NaOH (2.5 equiv), Ethanol, 6M HCl.

  • Hydrolysis: Dissolve the crude diester in Ethanol (20 mL). Add 10% aqueous NaOH (10 mL). Reflux for 3 hours.

    • Checkpoint: The reaction mixture should become homogeneous.

  • Acidification: Cool to

    
    . Acidify carefully with 6M HCl to pH 1.
    
    • Observation: The dicarboxylic acid may precipitate.

  • Decarboxylation: Heat the acidic mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][3][4][5][6] Thermal decarboxylation of the gem-diacid occurs more readily in acidic media.

  • Isolation: Cool to RT. If the product precipitates, filter and wash with cold water. If oil separates, extract with DCM, dry, and recrystallize from Hexanes/EtOAc.

Strategic Variations: Generating Analogues

The power of this intermediate lies in the ability to create


-substituted analogues  by modifying the nucleophile in Protocol B.
Target AnalogueReagent SubstitutionRationale (SAR)

-Methyl Oxaprozin
Use Diethyl methylmalonate instead of Diethyl malonate.Increases metabolic stability by blocking

-oxidation; introduces chirality.

-Fluoro Oxaprozin
Use Diethyl fluoromalonate .Modulates pKa and lipophilicity; fluorine acts as a bioisostere for H or OH.
Des-phenyl (Core) Standard Protocol (as above).Reduces MW and LogP; tests the necessity of the 4-phenyl ring for COX binding.
SAR Logic Diagram

SAR_Logic Central 2-(bromomethyl)-5-phenyl-1,3-oxazole Branch1 Path A: Direct Malonate Central->Branch1 Branch2 Path B: Substituted Malonate (R-CH(COOEt)2) Central->Branch2 Branch3 Path C: Amine Displacement Central->Branch3 Result1 4-Desphenyl Oxaprozin (Baseline Activity) Branch1->Result1 Result2 alpha-Substituted Analogues (Metabolic Stability) Branch2->Result2 Result3 Aminomethyl Oxazoles (Basic Side Chain) Branch3->Result3

Figure 2: Divergent synthesis strategies for SAR exploration using the bromomethyl scaffold.

Expected Data & Validation

When validating the final analogue (3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid ), look for these characteristic signals:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.2 ppm (s, 1H, -COOH )
      
    • 
       7.3–7.8 ppm (m, 5H, Phenyl)
      
    • 
       7.1 ppm (s, 1H, Oxazole C4-H ) 
      
      
      
      Key difference from Oxaprozin (which has no C4-H).
    • 
       2.9 ppm (t, 2H, -CH 2-COOH)
      
    • 
       2.6 ppm (t, 2H, Oxazole-CH 2-)
      

References

  • Organic Syntheses. (1925).[7] Ethyl n-Butylmalonate Synthesis (General Malonate Protocol). Org. Synth. 1925, 4,[7] 11. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 5-(2-Bromophenyl)-1,3-oxazole. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014).[6] Wohl-Ziegler Bromination: Mechanism and Protocols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Radical Bromination of 2-Methyl-5-Phenyloxazole

Case ID: OPT-BR-OX-002 Status: Active Subject: Yield Optimization & Troubleshooting for Wohl-Ziegler Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-BR-OX-002 Status: Active Subject: Yield Optimization & Troubleshooting for Wohl-Ziegler Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting the radical bromination of 2-methyl-5-phenyloxazole to synthesize 2-(bromomethyl)-5-phenyloxazole . This is a classic Wohl-Ziegler reaction utilizing N-bromosuccinimide (NBS).[2][3]

While theoretically straightforward, this specific substrate presents a unique challenge: the competition between radical abstraction at the C2-methyl group and electrophilic bromination on the electron-rich 5-phenyl ring.

This guide provides a field-proven protocol to maximize yield, minimize ring-brominated impurities, and prevent product decomposition during purification.[1]

Module 1: The "Golden Standard" Protocol

Do not deviate from the stoichiometry or solvent recommendations without consulting the Troubleshooting module.

Reagents & Materials
ReagentEquiv.[2][4][5][6][7][8][9][10]RoleCritical Quality Attribute (CQA)
2-Methyl-5-phenyloxazole 1.0SubstrateDry, purity >98%.[1]
N-Bromosuccinimide (NBS) 1.05Br SourceMUST be white. Yellow NBS contains free

, which triggers side reactions.[1] Recrystallize from water if yellow.
AIBN (Azobisisobutyronitrile)0.05InitiatorStore at 4°C. If old, recrystallize from methanol.[1]

-Trifluorotoluene (PhCF

)
SolventMediumThe modern standard. Replaces toxic CCl

.[1] Must be anhydrous and degassed.
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5-phenyloxazole (1.0 eq) in anhydrous PhCF

    
      (0.2 M concentration).
    
  • Degassing (Crucial): Spurge the solution with Argon or Nitrogen for 15 minutes. Oxygen is a radical scavenger and will kill your initiation.

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.025 eq - half of the total amount).

  • Initiation: Heat the mixture to reflux (approx. 102°C for PhCF

    
    ).
    
    • Visual Check: The dense NBS solid at the bottom should disappear and be replaced by low-density succinimide floating at the top.

  • Propagation: After 1 hour, add the remaining AIBN (0.025 eq). Continue reflux for 2-4 hours total.

    • Endpoint: Monitor by TLC (Hexane:EtOAc).[1][11][12] Look for the disappearance of starting material. Stop at 95% conversion to avoid over-bromination (dibromide formation).

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids.[11] Evaporate the solvent under reduced pressure.

Module 2: Mechanistic Control & Visualization

To optimize yield, you must understand the competition between the desired Radical Pathway and the undesired Ionic Pathway .

Pathway Analysis
  • Desired: The oxazole C2-methyl protons are activated. The radical formed is stabilized by the oxazole

    
    -system.
    
  • Undesired: If free bromine (

    
    ) concentration rises (due to impure NBS or lack of scavenging), the phenyl ring at C5 will undergo electrophilic aromatic substitution (EAS).[1]
    

BrominationPathways Start 2-Methyl-5-phenyloxazole + NBS Radical_Init Radical Initiation (AIBN/Heat) Start->Radical_Init Degassed, Non-polar Solvent Ionic_Init Ionic Conditions (High Br2 conc.) Start->Ionic_Init Wet Solvent, Yellow NBS Methyl_Radical Methyl Radical (Resonance Stabilized) Radical_Init->Methyl_Radical H-Abstraction Ring_Attack Electrophilic Attack on Phenyl Ring Ionic_Init->Ring_Attack EAS Mechanism Product TARGET: 2-(Bromomethyl)-5-phenyloxazole Methyl_Radical->Product + Br• chain transfer Impurity IMPURITY: Ring-Brominated Byproducts Ring_Attack->Impurity

Figure 1: Mechanistic divergence. Success depends on maintaining the Radical Pathway (Top) and suppressing the Ionic Pathway (Bottom).

Module 3: Troubleshooting Guide

Symptom: Reaction Stalls (Low Conversion)

Diagnosis: The radical chain is breaking (Termination > Propagation).

  • Root Cause 1: Oxygen Inhibition. Did you degas the solvent?

  • Root Cause 2: Impure NBS.

    • Fix: Wash NBS with water (to remove succinimide) and dry it, or recrystallize from hot water (ensure it is bone-dry before use).[1]

Symptom: Multiple Spots on TLC (Ring Bromination)

Diagnosis: Ionic bromination is competing with radical bromination.

  • Root Cause: High instantaneous concentration of

    
     or polar solvent effects.
    
  • Fix:

    • Switch solvent to PhCF

      
        or CCl
      
      
      
      (non-polar solvents suppress ionic mechanisms). Avoid Acetonitrile if ring bromination is observed.
    • Ensure NBS is added in one portion, but the initiator is fresh.[1]

    • Light Source: If thermal initiation fails, use a 500W Tungsten lamp to drive the radical homolysis photochemically.

Symptom: Product Decomposes on Silica Gel

Diagnosis: The product is an alkyl bromide and is sensitive to acid-catalyzed hydrolysis.

  • Root Cause: Silica gel is slightly acidic. This hydrolyzes the

    
     to 
    
    
    
    .
  • Fix:

    • Neutralize the Column: Pre-treat the silica gel slurry with 1% Triethylamine (Et

      
      N) in Hexane.
      
    • Fast Elution: Do not let the compound sit on the column. Use a gradient starting from 100% Hexane to 10% EtOAc/Hexane.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Dichloromethane (DCM) instead of CCl


 or PhCF

?
A: Not recommended. DCM has a low boiling point (40°C), which is often insufficient to thermally decompose AIBN (requires ~65°C for 10-hour half-life) or Benzoyl Peroxide efficiently.[1] Furthermore, DCM can participate in halogen exchange or act as a hydrogen donor in radical chains, lowering yield.[1] Use

-Trifluorotoluene (PhCF

)
as a safer, high-boiling (102°C) alternative to CCl

.[1]

Q2: My product turned black after rotary evaporation. What happened? A: The product is thermally unstable and likely polymerized or decomposed due to traces of HBr.

  • Prevention: Wash the organic layer with cold saturated NaHCO

    
      and Sodium Thiosulfate before drying. Do not heat the water bath above 40°C during evaporation. Store the product in the freezer under Argon.
    

Q3: How do I remove the succinimide completely? A: Succinimide is insoluble in CCl


 and cold PhCF

, but slightly soluble in warm ethers.[1]
  • Protocol: Cool the reaction mixture to 0°C for 30 minutes. Filter through a fritted glass funnel. Wash the solid cake with cold Hexane. The filtrate contains your product.

References

  • Wohl-Ziegler Reaction Mechanism: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.[1] Link[1]

  • Solvent Effects (PhCF3 vs CCl4): Ogawa, A., Curran, D. P. (1997).[1] Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions. Journal of Organic Chemistry, 62(2), 450-451.[1] Link[1]

  • Oxazole Functionalization: Palmer, D. C. (Ed.).[1][7] (2004).[1] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (See Chapter 3 for Halogenation).[1] Link[1]

  • Purification of Benzylic Bromides: BenchChem Technical Support. (2025).[1][7] Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives. Link

Sources

Optimization

Storage stability of 2-(bromomethyl)-5-phenyl-1,3-oxazole at low temperatures

Welcome to the Technical Support Center for 2-(bromomethyl)-5-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stora...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(bromomethyl)-5-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability of this reactive building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(bromomethyl)-5-phenyl-1,3-oxazole?

2-(bromomethyl)-5-phenyl-1,3-oxazole is a reactive halogenated heterocyclic compound.[1] The primary stability concern stems from the high reactivity of the bromomethyl group, which is an excellent leaving group and highly susceptible to nucleophilic substitution.[1][2] Degradation can occur through several pathways:

  • Hydrolysis: Reaction with trace moisture to form the corresponding hydroxymethyl derivative and hydrobromic acid.

  • Reaction with Nucleophiles: The compound will readily react with any nucleophiles present, including amines, thiols, and even some solvents.[1][2]

  • Self-condensation/Polymerization: Although less common, intermolecular reactions can occur over time, especially at elevated temperatures.

The oxazole ring itself is generally stable, but the reactivity of the bromomethyl group dictates the handling and storage procedures.[1]

Q2: What are the ideal short-term and long-term storage conditions for 2-(bromomethyl)-5-phenyl-1,3-oxazole?

To maintain the integrity of 2-(bromomethyl)-5-phenyl-1,3-oxazole, it is crucial to minimize its exposure to moisture, light, and incompatible materials.

Storage DurationTemperatureAtmosphereContainer
Short-Term (≤ 1-2 weeks) 2-8°C (Refrigerated)Inert Gas (Argon or Nitrogen)Tightly sealed, amber glass vial
Long-Term (> 2 weeks) ≤ -20°C (Freezer)Inert Gas (Argon or Nitrogen)Tightly sealed, amber glass vial
Very Long-Term (Months to Years) ≤ -70°C (Ultra-low Freezer)Inert Gas (Argon or Nitrogen)Tightly sealed, amber glass vial with a secondary seal (e.g., Parafilm)

Rationale: Low temperatures significantly reduce the rate of potential degradation reactions. An inert atmosphere is critical to prevent hydrolysis and oxidation.[3] Amber glass vials protect the compound from light, which can potentially catalyze degradation.[4] For very long-term storage, an ultra-low freezer is recommended to further minimize any potential for slow degradation.[5]

Q3: I've been storing my 2-(bromomethyl)-5-phenyl-1,3-oxazole at -20°C and have subjected it to multiple freeze-thaw cycles. Could this have affected its purity?

Yes, multiple freeze-thaw cycles can potentially impact the stability of 2-(bromomethyl)-5-phenyl-1,3-oxazole. While freezing is generally beneficial for slowing down degradation, the process of thawing and refreezing can introduce issues:

  • Condensation: Each time the container is opened at room temperature, atmospheric moisture can condense on the cold surfaces, introducing water that can lead to hydrolysis.[6]

  • Concentration Effects: As a solution freezes, the solute may become concentrated in the unfrozen liquid phase, which could potentially accelerate degradation if impurities are present.[7][8]

It is best practice to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles of the main stock.[9]

Troubleshooting Guide

Problem: My reaction yield is lower than expected when using 2-(bromomethyl)-5-phenyl-1,3-oxazole from a previously opened bottle.

This is a common issue and is often related to the degradation of the starting material.

Troubleshooting Workflow:

A Low Reaction Yield B Assess Purity of Starting Material (NMR or HPLC) A->B C Purity Acceptable? B->C D Check Reaction Conditions (Solvent, Base, Temperature) C->D Yes F Purify Starting Material (Recrystallization or Chromatography) C->F No E Optimize Reaction D->E H Review Storage and Handling Procedures D->H F->B G Purchase New Batch F->G Purification Fails

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Purity Assessment: Before use, especially from an older or frequently used bottle, it is highly recommended to check the purity of the 2-(bromomethyl)-5-phenyl-1,3-oxazole. This can be done using:

    • ¹H NMR Spectroscopy: Look for the appearance of new peaks, particularly a singlet corresponding to the methylene protons of the hydrolyzed product (2-(hydroxymethyl)-5-phenyl-1,3-oxazole) and a decrease in the integration of the bromomethyl peak.

    • HPLC Analysis: Compare the chromatogram of the current batch to a reference standard or a previously analyzed pure sample. The appearance of new peaks indicates degradation.

  • Purification: If degradation is observed, the material can sometimes be repurified. Recrystallization from a non-polar solvent may be effective. Column chromatography can also be used, but care must be taken as the compound can degrade on silica gel.

  • Review Handling Procedures: Ensure that the compound is always handled under an inert atmosphere and that it is allowed to warm to room temperature before opening to prevent condensation.

Problem: I observe a color change in my solid 2-(bromomethyl)-5-phenyl-1,3-oxazole upon storage.

A color change (e.g., from white/off-white to yellow or brown) is a visual indicator of potential degradation.

Possible Causes and Solutions:

  • Cause: Exposure to air and/or light.

  • Solution: Discard the material if the color change is significant. For future storage, ensure the container is tightly sealed under an inert atmosphere and stored in the dark.

  • Cause: Reaction with trace impurities.

  • Solution: Assess the purity of the material as described above. If the purity is compromised, purification or replacement is recommended.

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot a new batch of 2-(bromomethyl)-5-phenyl-1,3-oxazole upon receipt.

Materials:

  • 2-(bromomethyl)-5-phenyl-1,3-oxazole

  • Dry, amber glass vials with screw caps

  • Inert gas source (Argon or Nitrogen)

  • Glovebox or a similar inert atmosphere enclosure

  • Parafilm or vial sealant

Procedure:

  • Perform all operations in a glovebox or under a positive pressure of inert gas.

  • Carefully weigh the desired amount of 2-(bromomethyl)-5-phenyl-1,3-oxazole into each pre-dried and tared amber vial.

  • Backfill each vial with inert gas.

  • Tightly cap each vial.

  • For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Label each vial clearly with the compound name, lot number, concentration (if in solution), and date.

  • Store the aliquoted vials at the appropriate low temperature (≤ -20°C or ≤ -70°C).

Protocol 2: Stability Assessment by ¹H NMR

This protocol provides a method to quantitatively assess the stability of 2-(bromomethyl)-5-phenyl-1,3-oxazole over time.

Materials:

  • Aliquots of 2-(bromomethyl)-5-phenyl-1,3-oxazole stored under desired conditions.

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Time Zero (T₀) Sample:

    • Prepare a solution of a freshly opened or newly synthesized batch of 2-(bromomethyl)-5-phenyl-1,3-oxazole in CDCl₃ with a known amount of an internal standard.

    • Acquire a ¹H NMR spectrum.

    • Integrate the peak corresponding to the bromomethyl protons and a characteristic peak of the internal standard. Calculate the ratio of these integrations.

  • Subsequent Time Points (Tₓ):

    • At regular intervals (e.g., 1, 3, 6 months), remove one aliquot from storage.

    • Allow the vial to warm to room temperature before opening.

    • Prepare an NMR sample in the same manner as the T₀ sample, using the same concentration of compound and internal standard.

    • Acquire a ¹H NMR spectrum and calculate the new integration ratio.

  • Data Analysis:

    • A decrease in the integration ratio over time indicates degradation of the 2-(bromomethyl)-5-phenyl-1,3-oxazole.

    • The appearance of new signals should also be noted and, if possible, identified.

Caption: Workflow for assessing long-term stability.

By following these guidelines, you can ensure the quality and reliability of your 2-(bromomethyl)-5-phenyl-1,3-oxazole, leading to more consistent and reproducible experimental outcomes.

References

  • An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applications. Benchchem.
  • 5-(BROMOMETHYL)OXAZOLE SDS, 127232-42-2 Safety Data Sheets. ECHEMI.
  • Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe(III). ACS Publications.
  • Effect of freezing–thawing on dissolved organic matter in water. ResearchGate.
  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE.
  • 5-(Bromomethyl)oxazole. BLD Pharm.
  • An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance. Benchchem.
  • Testing Drug Stability for Long-Term Storage. Drug Discovery and Development.
  • Investigation into the Effects of the Freeze-Thaw Cycle on Chemical Migration from Packaging into Foods. National Agricultural Library.
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.

Sources

Troubleshooting

Technical Support Center: Precision Control in Oxazole Synthesis

Topic: Minimizing Dibromination Side Products in Hantzsch Oxazole Synthesis Ticket ID: OXZ-SYN-001 Status: Resolved / Guide Available Executive Summary: The "Dibromination Trap" In the Hantzsch oxazole synthesis, the for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dibromination Side Products in Hantzsch Oxazole Synthesis Ticket ID: OXZ-SYN-001 Status: Resolved / Guide Available

Executive Summary: The "Dibromination Trap"

In the Hantzsch oxazole synthesis, the formation of the oxazole ring relies on the condensation of an


-haloketone with an amide, urea, or thioamide. The critical failure point often occurs before cyclization: the bromination of the ketone.

The Problem: Standard bromination (using elemental


) is difficult to control. The introduction of the first bromine atom creates an electron-withdrawing effect, which can actually increase the acidity of the remaining 

-protons under certain conditions, accelerating the second bromination.

The Consequence: You obtain a mixture of starting material (SM), monobromide (desired), and dibromide (waste).[1] The dibromide does not cyclize to the oxazole; it forms acyclic byproducts or tars that complicate purification.

This guide provides three field-proven protocols to enforce monoselectivity .

Diagnostic Module: Is Dibromination Your Problem?

Before altering your synthesis, confirm the issue using this diagnostic matrix.

DiagnosticObservationInterpretation
LC-MS M+2 peak is present (1:1 ratio).Monobromide (Good).
LC-MS M+2 and M+4 peaks present (1:2:1 ratio).Dibromide (Bad). You have over-brominated.
1H NMR Disappearance of

-protons; appearance of singlet (if methyl ketone) shifted downfield (~4.5 ppm).
Monobromide.
1H NMR Disappearance of singlet; appearance of multiplet or shift to ~6.5 ppm (gem-dibromide).Dibromide.
TLC Smearing or spots moving with the solvent front (non-polar).Dibromides are often less polar than monobromides.

Core Protocols: Enforcing Selectivity

Protocol A: The "Copper Shield" (Copper(II) Bromide)

Best for: Acid-sensitive substrates, small-to-medium scale, and maximum selectivity. Mechanism:


 acts as a heterogeneous brominating agent. The mechanism likely involves a copper-enolate intermediate that sterically and electronically disfavors the second bromination event.

Reagents:

  • Ketone substrate (1.0 equiv)[2][3]

  • Copper(II) Bromide (

    
    ) (2.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve the ketone in EtOAc (0.5 M concentration).

  • Addition: Add

    
     (2.0 equiv) as a solid in one portion. The solution will turn dark/green.
    
  • Reflux: Heat the heterogeneous mixture to reflux.

    • Note: Evolution of HBr gas will occur. Ensure proper ventilation.

  • Monitoring: The reaction is complete when the green

    
     solid is converted to white 
    
    
    
    precipitate. This creates a visual endpoint.
  • Workup: Filter off the white

    
     solid. Wash the filtrate with water/brine. Dry and concentrate.
    
  • Result: Usually >95% monobromide.

Protocol B: The Kinetic Control (NBS + p-TsOH)

Best for: Large scale, robust substrates, cost-efficiency. Mechanism: Slow, controlled release of active bromine species. The p-TsOH catalyzes enolization, but the low concentration of active bromine prevents "runaway" polybromination.

Reagents:

  • Ketone substrate (1.0 equiv)[2][3]

  • N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Setup: Dissolve ketone and p-TsOH in MeCN at Room Temperature (RT).

  • Addition: Add NBS portion-wise over 15–30 minutes. Do not dump it all in at once.

  • Reaction: Stir at RT (or 40°C if sluggish) for 2–6 hours.

  • Quench: Pour mixture into saturated

    
     to neutralize acid and remove succinimide byproduct.
    
  • Extraction: Extract with DCM or EtOAc.

Advanced Workflow: The "Ghost" Bromide (One-Pot)

If isolating the


-bromoketone is difficult due to stability, skip the isolation entirely using Hypervalent Iodine (Koser's Reagent). This method generates an 

-sulfonyloxy ketone intermediate that reacts like a bromide but is often cleaner.

Reagents:

  • Ketone (1.0 equiv)[2][3]

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.0 equiv)

  • Amide/Urea (1.2 equiv)

Workflow:

  • Reflux Ketone + HTIB in MeCN for 1–2 hours. (Forms

    
    -tosyloxy ketone).
    
  • Add the Amide/Urea directly to the pot.

  • Reflux for an additional 2–4 hours.

  • Outcome: Direct formation of Oxazole with minimal halogenated byproducts.

Visualizing the Solution

Mechanism of Selectivity Failure vs. Success

OxazoleBromination Ketone Ketone Substrate Enol Enol Intermediate Ketone->Enol Acid/Base Mono α-Bromoketone (Target) Enol->Mono Br2 (Fast) Di α,α-Dibromoketone (Dead End) Mono->Di Br2 (If uncontrolled) Oxazole Oxazole Product Mono->Oxazole + Amide (Cyclization) Control Control Strategy: Use CuBr2 or NBS/TsOH Control->Mono Enforces Stop

Caption: The "Fork in the Road." Standard conditions risk the red path (Dibromination). Controlled reagents (CuBr2/NBS) enforce the green path (Monobromination).

Troubleshooting FAQ

Q: I used NBS, but the reaction stalled at 60% conversion.

  • A: The reaction produces succinimide, which is neutral. Unlike

    
     reactions that generate HBr (autocatalytic), NBS requires an external acid catalyst. Did you add p-TsOH? If yes, add another 5 mol% or gently warm to 40°C.
    

Q: Can I just use less


 (e.g., 0.9 equiv) to avoid dibromination? 
  • A: Rarely works well. Because the reaction rates of the ketone and the monobromoketone are often competitive, you will end up with a statistical mixture of SM, Mono, and Di. You need a chemoselective reagent (CuBr2), not just stoichiometric control.

Q: My monobromoketone decomposes on silica gel during purification.

  • A:

    
    -Bromoketones are potent electrophiles and acid-sensitive.
    
    • Fix 1: Do not purify. Carry the crude directly into the oxazole formation step (Hantzsch condensation).

    • Fix 2: If you must purify, use neutral alumina instead of silica, or add 1%

      
       to your eluent (risky, can cause elimination).
      

Q: The CuBr2 reaction is stuck as a black sludge.

  • A: This usually means the solvent is too wet or the temperature is too low. This reaction requires reflux to drive the formation of CuBr (white solid). Ensure you are using anhydrous EtOAc or MeCN and maintaining a vigorous reflux.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[4] The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Pravst, I., Zupan, M., & Stavber, S. (2006). Directed Regioselectivity of Bromination of Ketones with NBS. Synthesis, 2006(10), 1613-1618.

  • Lee, J. C., et al. (2004).[5] Efficient

    
    -Halogenation of Carbonyl Compounds: One-Pot Synthesis of 2-Aminothiazoles and Oxazoles. Synthetic Communications, 34(11).
    
    
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. (Discusses the condensation step sensitivity).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Chemical Shift of Methylene Protons in 2-(Bromomethyl)-5-phenyl-1,3-oxazole

This technical guide provides an in-depth analysis and comparison of the 1H NMR chemical shift for the methylene protons in 2-(bromomethyl)-5-phenyl-1,3-oxazole. Designed for researchers in synthetic chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis and comparison of the 1H NMR chemical shift for the methylene protons in 2-(bromomethyl)-5-phenyl-1,3-oxazole. Designed for researchers in synthetic chemistry and drug development, this document synthesizes data from analogous structures and fundamental NMR principles to provide a reliable estimate and a thorough understanding of the factors governing this key spectroscopic feature.

Executive Summary: Predicted vs. Comparative Experimental Data

Direct experimental 1H NMR data for 2-(bromomethyl)-5-phenyl-1,3-oxazole is not prominently available in the reviewed literature. However, by comparing data from closely related analogs, we can establish a well-reasoned estimate. The primary determinants of the chemical shift for the target methylene (-CH2Br) protons are the strong inductive effect of the bromine atom and the combined electronic and anisotropic effects of the 5-phenyl-1,3-oxazole system.

A comparative analysis suggests the chemical shift for the methylene protons of 2-(bromomethyl)-5-phenyl-1,3-oxazole is expected to appear as a singlet in the range of δ 4.60 - 4.80 ppm in CDCl3.

CompoundMethylene Protons (-CH2-X)Reported Chemical Shift (δ, ppm)SolventKey Structural Difference from TargetReference
2-(Bromomethyl)-5-phenyl-1,3-oxazole (Target) -CH2Br~4.7 ppm (Predicted) CDCl3N/A-
2-(Azidomethyl)-5-phenyloxazole-CH2N34.48 (s, 2H)CDCl3Azido (-N3) instead of Bromo (-Br)[1]
2-(Bromomethyl)-5-phenyloxazol-4-methanol-CH2Br4.44 (s, 2H)CDCl3Additional -CH2OH at C4-position[1]
2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole-CH2Br5.14 (s, 2H)DMSO-d61,3,4-Oxadiazole ring instead of Oxazole[2]

Analysis of Influencing Factors

The chemical shift of the methylene protons is a result of the complex interplay between several electronic and spatial effects. Understanding these provides the causal logic behind the predicted chemical shift.

Inductive and Electronic Effects

The primary influence is the powerful inductive effect (-I effect) of the highly electronegative bromine atom. Bromine withdraws electron density from the methylene group, "deshielding" the protons.[3][4] This deshielding causes the protons to experience a stronger effective magnetic field, thus they resonate at a higher frequency (further downfield).

The 1,3-oxazole ring itself is an electron-withdrawing system. The nitrogen and oxygen heteroatoms contribute to a net withdrawal of electron density from the C2 position, further deshielding the attached bromomethyl group.[5]

Caption: Inductive withdrawal effects on the target methylene protons.

Magnetic Anisotropy

Protons located near π-electron systems, such as aromatic rings, experience an additional magnetic field generated by the circulation of these electrons, an effect known as magnetic anisotropy.[6][7] In 2-(bromomethyl)-5-phenyl-1,3-oxazole, both the phenyl ring and the oxazole ring contribute to this effect. The spatial arrangement of the methylene protons relative to these rings will determine whether this effect is shielding (upfield shift) or deshielding (downfield shift). Given their position, the deshielding cone of the aromatic systems likely dominates, contributing to the overall downfield shift.

Comparative Analysis with Structural Analogs

  • 2-(Azidomethyl)-5-phenyloxazole (δ 4.48 ppm): The azido group (-N3) is also strongly electron-withdrawing. Its slightly lower electronegativity compared to bromine may account for the signal appearing slightly upfield relative to our prediction for the bromo-analog. This compound provides the closest structural backbone and is a key benchmark.[1]

  • 2-(Bromomethyl)-5-phenyloxazol-4-methanol (δ 4.44 ppm): This analog contains the crucial 2-(bromomethyl)oxazole moiety.[1] The presence of an electron-donating hydroxymethyl group at the C4 position may slightly shield the overall ring system, shifting the C2-methylene protons slightly upfield compared to the target compound which has an unsubstituted C4 proton.

  • 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole (δ 5.14 ppm): This compound is an isomer of the target, featuring an oxadiazole ring. The replacement of the oxazole's C4-H with a more electronegative nitrogen atom significantly increases the electron-withdrawing nature of the heterocyclic ring.[2] Furthermore, the measurement in DMSO-d6, a more polar solvent than CDCl3, typically causes downfield shifts for such protons. These two factors explain the substantially more downfield chemical shift observed.

Recommended Experimental Protocol

To validate the predicted chemical shift, the following self-validating protocol for acquiring a 1H NMR spectrum is recommended.

Objective: To obtain a high-resolution 1H NMR spectrum of 2-(bromomethyl)-5-phenyl-1,3-oxazole.

Materials:

  • Sample: ~5-10 mg of purified 2-(bromomethyl)-5-phenyl-1,3-oxazole

  • Solvent: Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube: 5 mm, high-precision

  • NMR Spectrometer: 400 MHz or higher

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl3 with TMS to the vial.

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

    • Using a Pasteur pipette, transfer the solution into the NMR tube.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical TMS peak is indicative of good shimming.

    • Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum.

    • Typical Parameters:

      • Spectral Width: ~16 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust for sample concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Integrate all signals, setting the integration of a known peak (e.g., the methylene singlet) to a value of 2.

    • Identify and label the chemical shifts (δ) for all peaks.

Caption: Standard workflow for 1H NMR spectrum acquisition.

Conclusion

Based on a robust comparative analysis of structural analogs and fundamental NMR theory, the singlet corresponding to the methylene protons of 2-(bromomethyl)-5-phenyl-1,3-oxazole is confidently predicted to resonate in the region of δ 4.60 - 4.80 ppm in a CDCl3 solvent. This downfield shift is primarily dictated by the strong inductive withdrawal from the adjacent bromine atom and the electron-withdrawing nature of the oxazole ring. The provided experimental protocol offers a reliable method for the empirical validation of this prediction.

References

  • Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Available at: [Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • A new class of multi-substituted oxazole derivatives: Synthesis and antimicrobial activity. Indian Academy of Sciences. Available at: [Link]

  • Factors Influencing Chemical Shifts. NMR Peak Area: Integr. Available at: [Link]

  • Factors Affecting Chemical Shift. YouTube. Available at: [Link]

  • Factors affecting chemical shift | PDF. Slideshare. Available at: [Link]

  • Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Pharmapproach. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. epgp.inflibnet.ac.in. Available at: [Link]

  • 1 H NMR spectra at 300 K of the methylene group at position 3 for compounds 23 and 24. ResearchGate. Available at: [Link]

  • Supporting Information for Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals. Available at: [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. PMC. Available at: [Link]

  • Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Growing Science. Available at: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available at: [Link]

  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. ijpbs.com. Available at: [Link]

  • SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. Rasayan Journal of Chemistry. Available at: http://rasayanjournal.co.in/vol-10/issue-4/40.pdf
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link]

  • Proton NMR Table. MSU chemistry. Available at: [Link]

Sources

Comparative

Identifying Hydrolysis Impurities in 2-(bromomethyl)-5-phenyl-1,3-oxazole: A Technical Comparison Guide

Topic: Identifying hydrolysis impurities in 2-(bromomethyl)-5-phenyl-1,3-oxazole samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying hydrolysis impurities in 2-(bromomethyl)-5-phenyl-1,3-oxazole samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(Bromomethyl)-5-phenyl-1,3-oxazole is a critical electrophilic intermediate utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin and various antiproliferative agents. Its reactivity, driven by the leaving group capacity of the bromide at the C2-methyl position, inherently predisposes it to hydrolysis.

For drug development professionals, distinguishing between the active brominated intermediate and its hydrolyzed byproduct, 2-(hydroxymethyl)-5-phenyl-1,3-oxazole , is a recurring analytical challenge. This guide objectively compares the efficacy of HPLC-UV, LC-MS, and 1H-NMR in identifying these impurities, supported by mechanistic insights and validated experimental protocols.

Part 1: The Chemistry of Instability

To accurately detect impurities, one must first understand their genesis. The bromomethyl group on the oxazole ring is highly susceptible to nucleophilic attack by water (hydrolysis) or alcoholic solvents (solvolysis).

The Hydrolysis Pathway

In the presence of moisture, the electron-deficient methylene carbon undergoes substitution. While the oxazole ring itself is relatively stable, the C-Br bond is the weak link.

Key Impurity: 2-(hydroxymethyl)-5-phenyl-1,3-oxazole. Secondary Risk: Under acidic aqueous conditions, the oxazole ring may undergo ring-opening hydrolysis to form acyclic amides, though this is kinetically slower than the displacement of the bromide.

HydrolysisPathway Start 2-(bromomethyl)-5-phenyl-1,3-oxazole (Active Intermediate) Transition Transition State (SN2 Mechanism) Start->Transition Moisture Exposure Water + H₂O (Nucleophilic Attack) Water->Transition Product 2-(hydroxymethyl)-5-phenyl-1,3-oxazole (Primary Impurity) Transition->Product Byproduct + HBr Transition->Byproduct

Figure 1: The primary hydrolysis pathway converting the bromomethyl precursor to the hydroxymethyl impurity.

Part 2: Comparative Analysis of Detection Methods

Researchers often rely on HPLC-UV for routine purity checks, but this method poses risks when characterizing this specific impurity due to overlapping chromophores.

Comparative Matrix: HPLC-UV vs. LC-MS vs. 1H-NMR
FeatureHPLC-UV (PDA) LC-MS (ESI+) 1H-NMR (CDCl₃)
Primary Detection Chromophore Absorbance (π-π*)Mass-to-Charge Ratio (m/z)Proton Chemical Shift (δ)
Specificity Low. The Br and OH analogs have nearly identical UV spectra (dominated by the phenyloxazole core).High. Distinct mass shift (-63 Da) and isotopic pattern loss.High. Distinct shift of the methylene (-CH₂-) protons.
Sensitivity (LOD) High (ng range)Very High (pg range)Low (mg range required)
Throughput High (Routine QC)High (Confirmation)Low (Structural Elucidation)
Key Limitation Retention time shifts can be subtle; requires reference standards.Requires compatible buffers; ionization suppression possible.Not suitable for trace (<1%) impurity quantification.
Analysis of Performance

1. HPLC-UV (The Deceptive Standard)

  • Pros: Excellent for quantifying the amount of material if peaks are resolved.

  • Cons: The 5-phenyl-1,3-oxazole core dominates the UV absorption. Replacing -Br with -OH causes a negligible shift in

    
    . If the gradient is too fast, the more polar impurity (OH-analog) may co-elute with the parent, masking the degradation.
    

2. LC-MS (The Gold Standard for ID)

  • Why it wins: Bromine has a unique isotopic signature (

    
     : 
    
    
    
    
    
    1:1).
  • The Signal: The parent compound shows two peaks of equal intensity separated by 2 Da. The hydrolysis impurity (OH) shows a single dominant peak (M+H) and a mass decrease of roughly 62-64 Da (depending on the isotope counted).

  • Validation: This is the only method that self-validates without a reference standard by checking the isotopic pattern.

3. 1H-NMR (The Structural Umpire)

  • Utility: Best for confirming the structure of the synthesized bulk material.

  • The Shift: The methylene protons (

    
    ) typically appear around 4.50–4.60 ppm . Upon hydrolysis to 
    
    
    
    , this singlet shifts slightly downfield (deshielded by oxygen) and may broaden due to hydrogen bonding, typically appearing at 4.65–4.75 ppm (solvent dependent).
Part 3: Experimental Protocols

The following protocols are designed to confirm the presence of hydrolysis impurities.

Protocol A: Forced Degradation & LC-MS Identification

Objective: Deliberately generate the impurity to determine its retention time and mass spectrum.

Reagents:

  • Sample: 2-(bromomethyl)-5-phenyl-1,3-oxazole (1 mg)

  • Solvent A: Acetonitrile (ACN)[1]

  • Solvent B: Water (0.1% Formic Acid)

Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL ACN (Stock).

  • Hydrolysis Induction: Take 100 µL Stock + 100 µL Water. Heat at 40°C for 30 minutes. (Note: The oxazole ring is stable enough to survive mild heating, but the C-Br bond will hydrolyze).

  • LC-MS Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm).

    • Mobile Phase: Gradient 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Detection Criteria:

    • Parent (Br): Look for doublet [M+H]+ at m/z ~238 and 240.[2]

    • Impurity (OH): Look for singlet [M+H]+ at m/z ~176.

    • Elution Order: The Hydroxyl impurity is more polar and will elute earlier (lower Retention Time,

      
      ) than the Bromine parent.
      
Protocol B: Differentiating Solvolysis (Pro-Tip)

Warning: If you analyze this compound in Methanol without buffering, you may create the methoxy-ether impurity (


) instead of the alcohol.
  • Check: If you see a mass shift of +31 Da (vs parent mass - Br + OMe), you have created a solvolysis artifact, not a hydrolysis impurity.

  • Recommendation: Always use Acetonitrile/Water mixtures for analysis, not Methanol, to prevent artifact formation.

Part 4: Data Visualization & Logic

The following diagram illustrates the decision logic for identifying the impurity based on analytical feedback.

IdentificationLogic Sample Unknown Sample (Suspected Hydrolysis) LCMS Run LC-MS (ESI+ Mode) Sample->LCMS Decision1 Isotopic Pattern (M, M+2)? LCMS->Decision1 ResultBr 1:1 Ratio Detected (Active Br-Compound) Decision1->ResultBr Yes ResultOH Single Peak Detected (Mass = Parent - 63) Decision1->ResultOH No RTCheck Check Retention Time ResultOH->RTCheck Conclusion Confirm Hydrolysis Impurity (2-hydroxymethyl-5-phenyl-1,3-oxazole) RTCheck->Conclusion Earlier Elution

Figure 2: Logical workflow for confirming the identity of the hydrolysis impurity using LC-MS.

References
  • Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles.[3][4][5] Retrieved from [Link]

  • Bhanu, P. A., et al. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles.[6] ResearchGate. Retrieved from [Link]

  • McShane, A. J., & Wang, S. (2017).[7] Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite. Clin Chim Acta.[1][7] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; Logistics for 2-(Bromomethyl)-5-phenyl-1,3-oxazole

The following technical guide details the safety, logistical, and operational protocols for handling 2-(Bromomethyl)-5-phenyl-1,3-oxazole . As a specialized alkylating agent and halomethyl-heterocycle, this compound pres...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 2-(Bromomethyl)-5-phenyl-1,3-oxazole .

As a specialized alkylating agent and halomethyl-heterocycle, this compound presents specific hazards—notably lachrymatory properties and skin/eye corrosivity—that require protocols beyond standard organic synthesis safety.[1]

[1]


-Halomethyl Heterocycle / Alkylating Agent[1]

Part 1: Executive Safety Assessment

2-(Bromomethyl)-5-phenyl-1,3-oxazole is a highly reactive electrophile.[1] Its primary utility in drug development lies in its ability to alkylate nucleophiles (amines, thiols, alcohols).[1] However, this same reactivity dictates its toxicity profile.[1]

Hazard Identification (Structure-Activity Relationship)

Since specific toxicological data for this isomer is rare in public literature, we apply Structure-Activity Relationship (SAR) principles based on the bromomethyl-oxazole pharmacophore [1, 2].[1]

Hazard ClassClassification (Predicted)Operational Implication
Skin Corrosion/Irritation Category 1B / 2 Capable of causing chemical burns or severe dermatitis upon contact.[1]
Eye Damage Category 1 High risk of irreversible corneal damage due to alkylation of ocular tissue.
Lachrymator High Potential Like benzyl bromide, the

moiety is a potent tear-inducing agent.[1]
Respiratory Sensitization Category 3 Inhalation of dust/vapors triggers severe mucosal inflammation.

Critical Warning: Treat this compound as a Lachrymator and Alkylating Agent . All manipulations must occur inside a certified chemical fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged contact with alkyl bromides due to permeation. We utilize a "Defense in Depth" strategy.

PPE Decision Logic

PPE_Matrix Start Task Assessment SolidHandling Handling Solid (Weighing/Transfer) Start->SolidHandling SolutionHandling Handling Solutions (Reaction/Workup) Start->SolutionHandling GloveDouble Double Nitrile (Change every 15 mins) SolidHandling->GloveDouble GloveSecondary Secondary Layer: Silver Shield / Laminate SolutionHandling->GloveSecondary High Permeation Risk GlovePrimary Primary Layer: Nitrile (4 mil) - Dexterity EyeProtection Eye Protection: Chemical Splash Goggles (ANSI Z87.1) GloveSecondary->EyeProtection GloveDouble->EyeProtection RespProtection Respiratory: Fume Hood Required (Face Velocity > 100 fpm) EyeProtection->RespProtection

Figure 1: PPE Selection Workflow based on physical state and permeation risk.[1]

Specific Gear Recommendations
  • Hand Protection:

    • Solids: Double-gloving with Nitrile (minimum 0.11 mm thickness).[1]

    • Solutions:Silver Shield/4H (Laminate) gloves are mandatory if handling concentrated solutions (>0.5 M), as halogenated solvents and alkyl bromides permeate nitrile rapidly [3].[1]

  • Eye Protection: Unvented chemical splash goggles. Safety glasses are insufficient due to the lachrymatory vapor risk.

  • Body Protection: Chemical-resistant lab coat (buttoned to neck) and closed-toe shoes.[1]

Part 3: Operational Handling Protocols

Weighing and Transfer

The solid is likely a fine powder that can become airborne electrostatically.

  • Location: Balance must be located inside the fume hood or a vented enclosure.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is flighty.

  • Transfer: Do not use metal spatulas if possible (risk of trace metal catalysis or scratching glass); use disposable polypropylene or PTFE-coated spatulas.[1]

  • Decontamination: Immediately wipe down the balance area with a tissue soaked in 10% sodium thiosulfate (quenching agent) followed by acetone.

Reaction Setup (The "Closed System" Rule)

To prevent lachrymatory exposure, the reaction vessel must remain closed to the lab atmosphere.[1]

  • Step 1: Charge the solid 2-(Bromomethyl)-5-phenyl-1,3-oxazole into the flask.

  • Step 2: Seal the flask with a rubber septum.

  • Step 3: Evacuate and backfill with Nitrogen/Argon (3 cycles). Note: Oxygen can degrade the oxazole ring over time.

  • Step 4: Add solvents via syringe or cannula transfer through the septum. Do not pour solvents into an open flask.

Quenching and Cleanup

Never dispose of unreacted alkyl bromides directly. They persist in waste drums and can off-gas.[1]

Chemical Quench Protocol:

  • Prepare a Quench Solution : 10% w/v Sodium Thiosulfate (

    
    ) or dilute Ammonium Hydroxide (
    
    
    
    ).
  • Rinse all glassware (flasks, spatulas, syringes) with this solution.

  • Mechanism: The thiosulfate nucleophile displaces the bromide, converting the lachrymator into a non-volatile, water-soluble thiosulfate ester.[1]

    
    
    

Part 4: Emergency Response & Disposal[1][3][4][5][6]

Emergency Workflow

Emergency_Response Event Exposure Event Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Spill Spill (>1g) Event->Spill ActionSkin Flush 15 min Soap & Water Discard Gloves Skin->ActionSkin ActionEye Eyewash 15 min Force Eyelids Open Seek Medical Aid Eye->ActionEye ActionSpill Evacuate Area Don Resp. Protection Cover with Thiosulfate Spill->ActionSpill

Figure 2: Immediate response actions for exposure events.

Waste Disposal[2][4][5][6][7][8]
  • Solid Waste: Segregate as "Halogenated Organic Solid." Label clearly as "Lachrymator/Alkylating Agent."

  • Liquid Waste: Combine quenched rinsates into "Aqueous Waste" (if thiosulfate used) or "Halogenated Organic Solvents" (if organic quench used).[1]

  • Do not mix with strong acids (risk of HBr gas evolution) or strong oxidizers.

References

  • PubChem. (n.d.). 2-(Bromomethyl)-5-phenyl-1,3-oxazole.[1][2] National Library of Medicine. Retrieved February 24, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Guide for Protective Gloves. United States Department of Labor. Retrieved from [Link][1]

Sources

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Feasible Synthetic Routes

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2-(Bromomethyl)-5-phenyl-1,3-oxazole
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Reactant of Route 2
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